

# physical and chemical characteristics of (4R)-4-Fluoro-L-proline

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## Compound of Interest

Compound Name: (4R)-4-Fluoro-L-proline

Cat. No.: B555197

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## (4R)-4-Fluoro-L-proline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**(4R)-4-Fluoro-L-proline** is a fluorinated derivative of the proteinogenic amino acid L-proline. The strategic placement of a fluorine atom at the 4R position of the pyrrolidine ring endows this molecule with unique stereoelectronic properties that significantly influence its conformation and reactivity. These characteristics make it a valuable tool in medicinal chemistry, chemical biology, and drug development for modulating peptide and protein structure, stability, and biological activity.

## Core Physical and Chemical Characteristics

**(4R)-4-Fluoro-L-proline** is typically an off-white solid. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>8</sub> FNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	133.12 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-white solid	<a href="#">[2]</a>
Melting Point	229.2 °C (decomposes)	<a href="#">[2]</a>
Optical Rotation	[α]D <sub>27</sub> = -78 ± 2° (c=1.3 in H <sub>2</sub> O)	<a href="#">[2]</a>
Purity	≥ 97% (HPLC)	<a href="#">[2]</a>
CAS Number	2507-61-1	<a href="#">[1]</a> <a href="#">[2]</a>

## Synonyms

Common synonyms for **(4R)-4-Fluoro-L-proline** include:

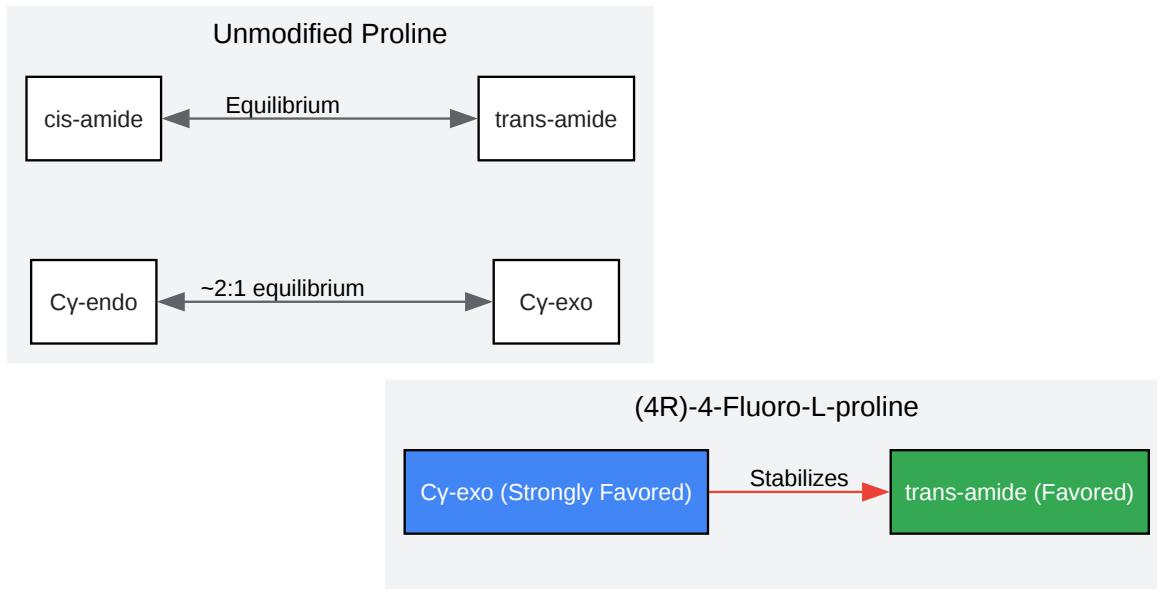
- trans-4-Fluoro-L-proline[\[1\]](#)[\[2\]](#)
- (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid[\[1\]](#)[\[2\]](#)
- (2S, 4R)-4-Fluoroproline[\[1\]](#)

## Conformational and Stereoelectronic Effects

The introduction of the highly electronegative fluorine atom at the C4 position has profound and predictable consequences on the structure of the proline ring and the adjacent peptide bonds. [\[4\]](#)[\[5\]](#)

- Ring Pucker: **(4R)-4-Fluoro-L-proline** strongly favors a Cy-exo pucker of the pyrrolidine ring. [\[5\]](#)[\[6\]](#)[\[7\]](#) This contrasts with the Cy-endo pucker preference of its (4S) diastereomer.[\[5\]](#)[\[6\]](#) This conformational bias is attributed to stereoelectronic effects, specifically the gauche effect.[\[4\]](#)[\[8\]](#)
- Peptide Bond Isomerization: The Cy-exo pucker induced by the 4R-fluoro substitution stabilizes the trans conformation of the preceding peptide bond (Xaa-Pro).[\[5\]](#)[\[6\]](#) This is a

critical feature for designing peptides and proteins with specific secondary structures, as the cis/trans isomerization of prolyl bonds is often a rate-limiting step in protein folding.[4] The inductive effect of the fluorine atom also accelerates the rate of cis-trans isomerization.[4][5]



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Conformational preferences of **(4R)-4-Fluoro-L-proline** vs. unmodified proline.

## Experimental Protocols

### Synthesis of (4R)-4-Fluoro-L-proline

A common synthetic route to **(4R)-4-Fluoro-L-proline** starts from the readily available (2S,4R)-N-Boc-4-hydroxy-L-proline. The synthesis involves the inversion of the stereocenter at the C4 position, followed by fluorination. A representative workflow is described below.[8][9]

#### Step 1: Inversion of Hydroxyl Group Stereochemistry

The inversion of the 4R-hydroxyl group of an N-protected (2S,4R)-4-hydroxy-L-proline derivative is typically achieved via a Mitsunobu reaction.[8] This reaction inverts the stereochemistry to yield the corresponding (2S,4S)-4-hydroxy-L-proline derivative.

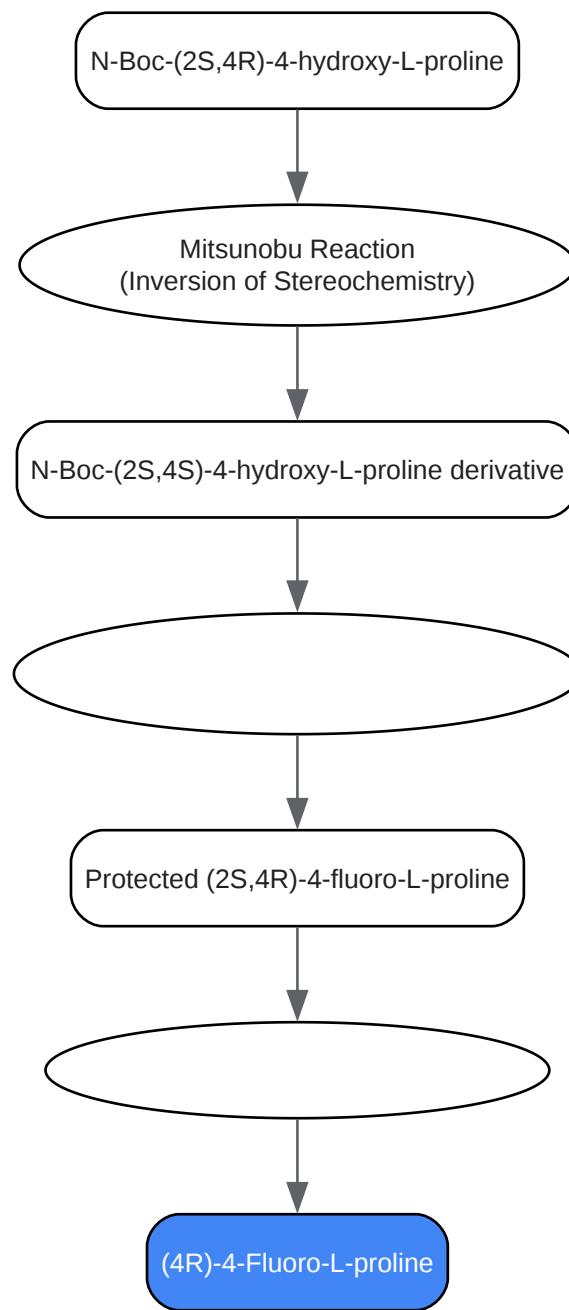
### Step 2: Fluorination

The resulting (2S,4S)-4-hydroxy-L-proline derivative is then subjected to fluorination.

Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride can be employed.<sup>[8][10]</sup> This reaction proceeds with an inversion of configuration, yielding the desired (2S,4R)-4-fluoro-L-proline derivative.

### Step 3: Deprotection

The protecting groups (e.g., Boc and ester groups) are removed under acidic conditions to yield the final product, **(4R)-4-Fluoro-L-proline**.<sup>[8][9]</sup>



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General synthetic workflow for **(4R)-4-Fluoro-L-proline**.

## Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are crucial for confirming the structure and stereochemistry of **(4R)-4-Fluoro-L-proline** and its derivatives. [11][12] The coupling constants between protons and the fluorine atom are particularly informative for determining the relative stereochemistry.[13]

- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to establish the stereochemical purity of the final product.[8][10] Reversed-phase HPLC is employed for purification and purity assessment of intermediates and the final compound.[14][15]
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration and detailed conformational information of the molecule in the solid state.[7][8][10]

## Applications in Research and Drug Development

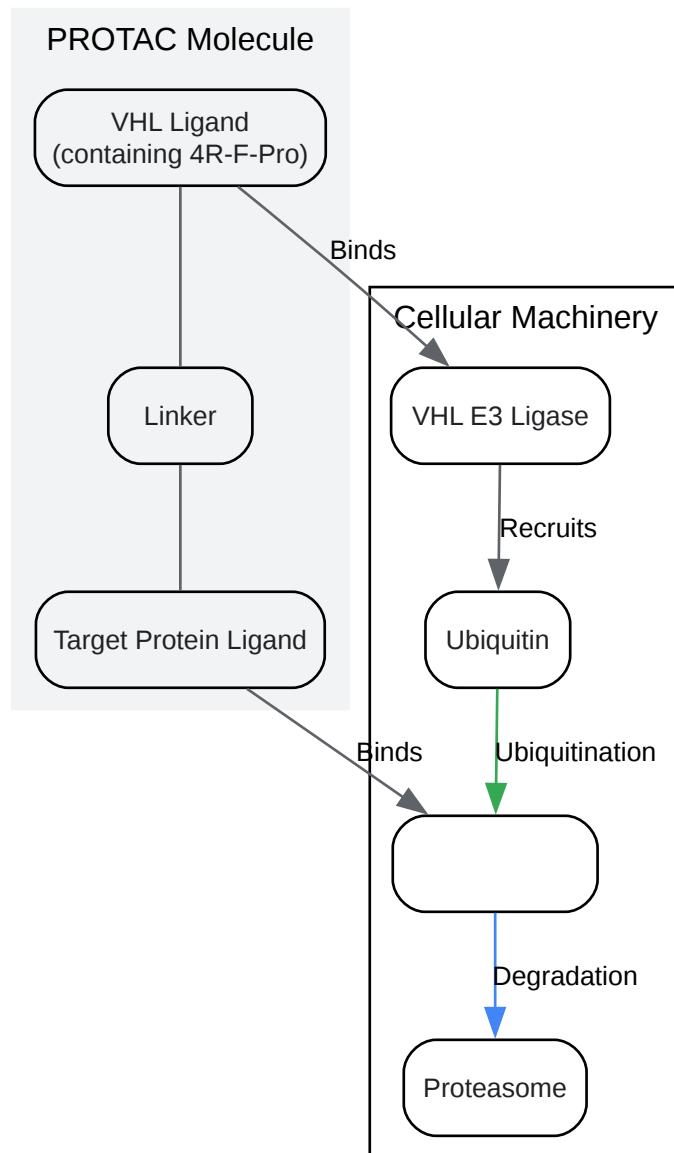
The unique properties of **(4R)-4-Fluoro-L-proline** make it a valuable building block in several areas:

- Peptide and Protein Engineering: Incorporation of **(4R)-4-Fluoro-L-proline** can enhance the stability of peptides and proteins by pre-organizing the backbone conformation and favoring the trans prolyl amide bond.[2][5] This is particularly useful in stabilizing secondary structures like the polyproline II helix.
- Medicinal Chemistry: It is used as a building block in the synthesis of peptidomimetics and small molecule inhibitors.[2] The fluorine atom can improve metabolic stability and binding affinity through favorable interactions with biological targets.
- Probing Biological Interactions: **(4R)-4-Fluoro-L-proline** has been incorporated into peptides to study protein-protein interactions, such as the binding of proline-rich motifs to SH3 domains.[16] It has also been used in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.[13][14][15]

## Signaling Pathways and Biological Interactions

**(4R)-4-Fluoro-L-proline** itself does not have a specific signaling pathway. Instead, its utility lies in its incorporation into larger bioactive molecules to probe or modulate existing biological pathways.

For example, when incorporated into a peptide that binds to the VHL E3 ligase, the conformational constraints imposed by the (4R)-fluoro group can influence the binding affinity and subsequent ubiquitination and degradation of a target protein.



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